molecular formula C20H14FN3O3 B10914595 2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10914595
M. Wt: 363.3 g/mol
InChI Key: XWKPWXFCUAODQY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 2-(4-Fluorophenyl)-5-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 2-(4-Fluorophenyl)-5-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

2-(4-Fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14FN3O3

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C20H14FN3O3/c1-27-15-4-2-3-13(9-15)16-10-18(20(25)26)24-19(22-16)11-17(23-24)12-5-7-14(21)8-6-12/h2-11H,1H3,(H,25,26)

InChI Key

XWKPWXFCUAODQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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